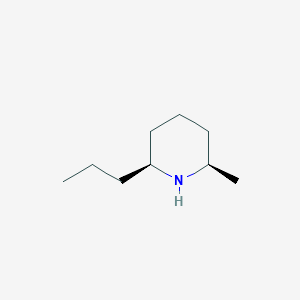

(+)-Dihydropinidine

Description

Structure

3D Structure

Properties

CAS No. |

65266-41-3 |

|---|---|

Molecular Formula |

C9H19N |

Molecular Weight |

141.25 g/mol |

IUPAC Name |

(2R,6S)-2-methyl-6-propylpiperidine |

InChI |

InChI=1S/C9H19N/c1-3-5-9-7-4-6-8(2)10-9/h8-10H,3-7H2,1-2H3/t8-,9+/m1/s1 |

InChI Key |

BHBZNQCZKUGKCJ-BDAKNGLRSA-N |

SMILES |

CCCC1CCCC(N1)C |

Isomeric SMILES |

CCC[C@H]1CCC[C@H](N1)C |

Canonical SMILES |

CCCC1CCCC(N1)C |

Origin of Product |

United States |

Natural Occurrence and Ecological Context of + Dihydropinidine

Environmental and Genetic Factors Influencing Natural Production and Accumulation

Impact of Nitrogen Availability on Piperidine (B6355638) Alkaloid Concentrations in Plants

Nitrogen availability is a significant environmental factor that can influence the concentration of piperidine alkaloids in plants uef.finih.gov. Studies on Pinus ponderosa (ponderosa pine), a conifer species known to contain piperidine alkaloids like pinidine (B1234125) (a related compound), have demonstrated this relationship nih.govnau.edu.

Research indicates that nitrogen fertilization can lead to increased concentrations of total piperidine alkaloids in the foliage of ponderosa pine, particularly in trees growing on sites with low nitrogen availability nau.edu. In control trees with foliar nitrogen levels below a certain threshold (e.g., 1.1% for pole-sized trees), only trace levels of alkaloids were detected, suggesting that nitrogen deficiency can severely constrain alkaloid production nau.edu. Nitrogen additions raised foliar nitrogen levels and subsequently increased mean total alkaloid concentrations. For instance, in one study, fertilized trees at low-quality sites showed mean total alkaloid concentrations significantly higher than control trees nau.edu.

The allocation of foliar nitrogen to alkaloids was also observed to be higher in fertilized saplings compared to control saplings nau.edu. This suggests that when nitrogen is more available, the plant can allocate more of this nutrient towards the synthesis of nitrogen-containing secondary metabolites like alkaloids researchgate.netnau.edu.

Here is a table summarizing the impact of nitrogen fertilization on total foliar alkaloid concentrations in Pinus ponderosa:

| Site Quality | Treatment | Mean Total Alkaloid Concentration (µg/g dry wt) | Relative Increase vs. Control |

| Low | Control | Trace levels (e.g., 0) | - |

| Low | Fertilized | 12 - 155 (higher than controls) | 4.5x - 12x |

| High | Control | - | - |

| High | Fertilized | 584 (higher than controls) | 1.6x |

Note: Data is illustrative based on the description in the source nau.edu. Specific control values for the high-quality site were not explicitly provided in the snippet for a direct comparison percentage.

These findings highlight the plasticity of alkaloid production in response to environmental factors like nutrient availability nih.govmdpi.com.

Phenological and Intraspecies Variation in Alkaloid Content

The concentration and composition of alkaloids in plants can exhibit significant variation both throughout the plant's developmental stages (phenological variation) and among individuals of the same species (intraspecies variation) nih.goveconbot.orgscielo.orgnih.govmdpi.comresearchgate.netresearchgate.net.

Phenological changes, such as leaf development and aging, can be associated with alterations in the concentrations of secondary metabolites like alkaloids researchgate.netresearchgate.net. For example, in Norway spruce (Picea abies), the accumulation of piperidine alkaloids in vegetative shoots has been found to be closely related to bud opening uef.fi. Studies on other plant species also indicate that seasonality, which encompasses changes in temperature and precipitation, can influence the production of secondary metabolites researchgate.net. The timing of harvest, linked to phenological stage, is considered a critical factor in determining the chemical composition of plants mdpi.com.

Intraspecies variation in alkaloid content is also well-documented nih.govnih.goveconbot.orgmdpi.com. This variation can be influenced by both genetic and environmental factors uef.finih.govnih.gov. For instance, studies on Pinus ponderosa have shown considerable intraspecific variation in piperidine alkaloid levels nih.goveconbot.org. This variation can be related to geographical origin and potentially adaptation to different environmental conditions, such as temperature ranges nih.gov. While qualitative variation in alkaloid profiles within a species might be low, the total concentration can vary significantly among individuals and populations nih.govmdpi.com.

Research suggests that intraspecies variation in plant secondary metabolites can sometimes even surpass interspecific variation for certain traits researchgate.net. This highlights the importance of considering individual and population-level differences when studying the ecological roles and chemical profiles of alkaloids like (+)-dihydropinidine. Environmental factors, including climate and soil properties, contribute to this intraspecific variation nih.govmdpi.commdpi.com.

Biosynthesis and Metabolic Pathways of + Dihydropinidine

Proposed Biosynthetic Precursors and Pathways of Piperidine (B6355638) Alkaloids

The biosynthesis of piperidine alkaloids can proceed through different routes depending on the organism, but a prominent pathway involves amino acid precursors. While many piperidine alkaloids are derived from lysine (B10760008), evidence suggests that the biosynthesis of pinidine (B1234125) and coniine, structurally related to dihydropinidine and found in conifers and hemlock, can originate from acetate (B1210297) units via a polyketide pathway wikipedia.orgwikipedia.orgwikipedia.orgru.ac.za. This represents an alternative to the more common lysine-dependent route for the piperidine ring in other alkaloid classes wikipedia.orgwikipedia.orgnih.gov.

In the context of Pinus and Picea species where dihydropinidine and pinidine are found, research indicates that these alkaloids may be synthesized from polyketide precursors wikipedia.orgwikipedia.orgru.ac.za. This pathway involves the condensation of simple carbon units, such as acetyl-CoA and malonyl-CoA, catalyzed by polyketide synthases, to form a carbon backbone wikipedia.org. This backbone is subsequently modified and cyclized to form the piperidine ring and its substituents.

Enzymatic Steps and Intermediates in Piperidine Ring Formation

For piperidine alkaloids derived from lysine, the initial steps typically involve the decarboxylation of L-lysine to form cadaverine (B124047), catalyzed by lysine decarboxylase (LDC) nih.govnih.govslideshare.net. Cadaverine then undergoes oxidative deamination by an amine oxidase (such as copper amine oxidase, CuAO), producing 5-aminopentanal (B1222117) nih.govnih.govslideshare.net. This unstable intermediate spontaneously cyclizes to form Δ¹-piperideine, a key cyclic imine intermediate nih.govnih.govslideshare.net. The reduction of Δ¹-piperideine to piperidine can be catalyzed by reductases, such as short-chain dehydrogenase/reductase (SDR) nih.gov.

In the proposed polyketide pathway for pinidine and related alkaloids in conifers, the enzymatic steps involve polyketide synthases that assemble the carbon skeleton from acyl-CoA precursors like butyryl-CoA and malonyl-CoA wikipedia.org. While the precise enzymatic cascade leading specifically to the dihydropinidine skeleton from polyketides is still being elucidated, studies on pinidine biosynthesis in Pinus have identified intermediates such as 1,2-dehydropinidinone, pinidinone, 1,2-dehydropinidinol, and pinidinol (B1217993) ru.ac.zawikipedia.orgnih.govnih.gov. These intermediates suggest a series of enzymatic transformations involving oxidation, reduction, and cyclization reactions acting upon the polyketide-derived precursor to shape the final alkaloid structure. 1,6-Dehydropinidine has also been identified as an abundant compound in young spruce shoots and is considered a potential precursor nih.gov.

Relationship to Lysine-Derived Alkaloid Biosynthesis

While dihydropinidine in conifers appears to be synthesized via a polyketide route, it is important to note its structural relationship to other piperidine alkaloids, many of which are classically understood to be derived from lysine nih.govnih.gov. The lysine-dependent pathway, initiated by the decarboxylation of lysine to cadaverine and subsequent formation of Δ¹-piperideine, serves as a common entry point for the biosynthesis of various alkaloid classes, including quinolizidine (B1214090) and indolizidine alkaloids, in other plant species nih.gov. Although the piperidine ring of dihydropinidine in Pinus and Picea seems to have a different origin based on current research, the presence of the piperidine core links it structurally to this broader family of lysine-derived natural products.

Genetic and Enzymatic Regulation of Dihydropinidine Production

The production of secondary metabolites like dihydropinidine in plants is subject to genetic and enzymatic regulation, allowing organisms to modulate alkaloid levels in response to developmental cues and environmental conditions. While specific details on the genetic and enzymatic regulation solely of dihydropinidine biosynthesis are limited in the provided information, general principles of alkaloid pathway regulation can be inferred from studies on related piperidine alkaloids.

Enzymes catalyzing key steps in biosynthetic pathways, such as decarboxylases, oxidases, reductases, cytochrome P450 monooxygenases (CYP450), and methyltransferases (MTs), are often subject to regulation at the transcriptional and post-translational levels nih.govherts.ac.ukplantaedb.comnih.gov. Gene expression can be induced or repressed, affecting the abundance of specific enzymes and, consequently, the flux through the pathway herts.ac.ukmitoproteome.org. Environmental factors, such as nitrogen availability, have been shown to influence the concentrations of piperidine alkaloids, including pinidine and its intermediates, in Pinus ponderosa and Picea pungens, suggesting a link between nutrient status and alkaloid production regulation ru.ac.za.

Research on other plant alkaloid pathways indicates that regulatory proteins and transcription factors can bind to specific DNA sequences to control the expression of genes encoding biosynthetic enzymes herts.ac.uk. Enzymatic activity can also be modulated through allosteric regulation, feedback inhibition by pathway end-products, or post-translational modifications plantaedb.com. Further research is needed to identify the specific genes and regulatory elements that govern the biosynthesis of dihydropinidine and the environmental signals that influence its production in coniferous species.

Detailed research findings on alkaloid concentrations in Picea pungens foliage under different nitrogen fertilization conditions illustrate the influence of environmental factors on the accumulation of dihydropinidine-related compounds.

| Alkaloid | Control (µg/g dry wt) | Nitrogen Fertilized (µg/g dry wt) |

| Pinidine | 598 ± 59 | Higher (mean not specified) |

| 1,2-Dehydropinidinol | Comparable to pinidine | Higher (mean not specified) |

| Pinidinol | Below 100 | Higher (marginally significant) |

| 1,2-Dehydropinidinone | Below 100 | Higher (marginally significant) |

| Pinidinone | Below 100 | Higher (marginally significant) |

| Euphococcinine | Not specified | Alternative end product |

Data extracted from ru.ac.za. Note: Specific mean values for fertilized trees and standard errors for all entries except control pinidine were not available in the snippet for precise table population, but the relative trends are indicated.

Comparative Biosynthetic Investigations with Related Alkaloids

Comparative studies of the biosynthesis of dihydropinidine with related piperidine alkaloids provide valuable insights into the evolutionary and mechanistic diversity of alkaloid production in plants. As mentioned earlier, a key distinction lies in the apparent origin of the piperidine ring. While many piperidine alkaloids, such as anabasine, N-methylpelletierine, securinine, lupinine, and huperzine A, are classically understood to be derived from lysine via Δ¹-piperideine nih.govslideshare.netnih.govwikidata.org, pinidine and coniine in certain species are synthesized from polyketide precursors wikipedia.orgwikipedia.orgwikipedia.orgru.ac.za.

The biosynthesis of piperine (B192125) in Piper nigrum offers another point of comparison. Piperine is formed by the enzymatic coupling of piperidine (derived from lysine) with piperoyl-CoA, which originates from the phenylpropanoid pathway nih.gov. This highlights how the piperidine ring, once formed, can be coupled with different acyl CoA molecules to generate diverse alkaloid structures.

Comparative investigations involving intermediates also reveal similarities and differences. The presence of intermediates like pinidinone and dehydropinidinone in the biosynthesis of pinidine and dihydropinidine in conifers ru.ac.zawikipedia.orgnih.govnih.gov contrasts with the intermediates found in lysine-derived pathways. These comparisons help to map out the specific enzymatic transformations and the origin of the carbon skeletons in different piperidine alkaloid subclasses. Understanding these comparative biosynthetic routes contributes to a broader knowledge of plant secondary metabolism and the diverse strategies employed by organisms to synthesize bioactive compounds.

Chemical Synthesis Strategies for + Dihydropinidine and Its Stereoisomers

Total Synthesis Approaches and Methodological Advancements

Total synthesis efforts towards (+)-dihydropinidine have explored diverse methodologies, aiming for efficiency, yield, and stereocontrol.

Conventional Multistep Synthetic Routes

Conventional synthetic routes to dihydropinidine often involve multiple steps to build the piperidine (B6355638) ring and introduce the required substituents with control over stereochemistry. These routes typically utilize standard organic transformations and protecting group strategies. For instance, one efficient total synthesis of (+)-dihydropinidine, (−)-epidihydropinidine, and (−)-pinidinone utilized (S)-epichlorohydrin as a common starting material. Key steps in this synthesis included a regioselective Wacker-Tsuji oxidation of alkenylazides and a highly diastereoselective reduction of a cyclic imine intermediate. acs.org This approach represented a concise route to these alkaloids. acs.org

Enantioselective and Diastereoselective Strategies

Enantioselective and diastereoselective strategies are crucial for the synthesis of (+)-dihydropinidine and its stereoisomers to obtain the desired enantiomer or diastereomer with high purity. These methods often involve the use of chiral auxiliaries, chiral pool building blocks, or controlled additions to prochiral or chiral intermediates.

Asymmetric Induction Utilizing Chiral Auxiliaries and Chiral Pool Building Blocks

Asymmetric induction using chiral auxiliaries or starting materials from the chiral pool is a common strategy in the synthesis of chiral molecules like dihydropinidine. The chiral pool approach utilizes readily available enantiomerically pure natural products (such as amino acids or carbohydrates) as starting materials, manipulating their existing stereocenters to construct the target molecule. wikipedia.org Chiral auxiliaries, on the other hand, are temporarily attached to a substrate to direct the stereochemical outcome of a reaction; they are removed after the stereocenter is set. wikipedia.orgyork.ac.uk

For example, the asymmetric synthesis of both (+)- and (−)-dihydropinidine has been achieved using (R)-phenylglycinol as a single chiral source. psu.edursc.orgrsc.org This strategy relied on the diastereoselective addition of organometallic reagents to chiral imines and 1,3-oxazolidines derived from (R)-phenylglycinol. psu.edursc.orgrsc.org Carbohydrate auxiliaries have also been employed in the stereoselective synthesis of piperidine derivatives, including (+)-dihydropinidine. researchgate.net This approach leverages the inherent chirality of carbohydrates to induce diastereoselectivity in reactions like the Mannich-Michael reaction sequence. researchgate.net

Diastereoselective Additions to Chiral Imines and Oxazolidines

Diastereoselective addition reactions to chiral imines and oxazolidines are powerful methods for creating new stereocenters with controlled configurations. In the context of dihydropinidine synthesis, this approach has been successfully applied. As mentioned above, the use of chiral imines and 1,3-oxazolidines derived from (R)-phenylglycinol allowed for excellent diastereoselectivity in reactions with organometallic reagents, leading to chiral amines that were subsequently converted to (+)- and (−)-dihydropinidine. psu.edursc.orgrsc.org The diastereoselectivity in these additions can be influenced by factors such as the nature of the organometallic reagent and substituents on the chiral auxiliary. psu.edu

Stereoselective Reductions of Cyclic Imine Intermediates

Stereoselective reduction of cyclic imine intermediates is a key step in many synthetic routes to piperidine alkaloids, including dihydropinidine. This reaction establishes the stereochemistry at one of the ring carbons adjacent to the nitrogen. Different reducing agents and conditions can lead to the formation of different diastereomers. For instance, in one synthesis, a highly diastereoselective reduction of a cyclic imine intermediate was a crucial step for the efficient synthesis of (+)-dihydropinidine and its stereoisomers. acs.org The stereochemical outcome of imine reductions can be influenced by the choice of reducing agent and reaction conditions, including pH. beilstein-journals.orgbeilstein-journals.org The mechanism for the reversal of diastereofacial selectivity based on the reducing agent has been investigated, with cyclic transition states proposed to explain the observed stereochemistry. beilstein-journals.orgbeilstein-journals.org

Chemoenzymatic and Biocatalytic Synthesis

Chemoenzymatic and biocatalytic approaches have emerged as attractive alternatives for the synthesis of chiral compounds due to their high selectivity and environmentally friendly nature. rsc.orgnih.gov These methods utilize enzymes or microorganisms to catalyze specific transformations, often with exquisite stereocontrol. rsc.orgnih.gov

Chemoenzymatic routes to dihydropinidine have been developed, combining chemical steps with enzymatic transformations. One such route involves a biocatalytic monoamination of a diketone using a transaminase, followed by diastereoselective hydrogenation of the resulting imine intermediate. acs.org More recent chemoenzymatic syntheses have become dominated by biocatalytic steps, achieving high stereoisomeric purity and yield on a multigram scale. researchgate.netacs.orgacs.org These routes can involve concurrent multienzyme catalysis, such as a cascade biotransformation catalyzed by a transaminase, an imine reductase, and an alcohol dehydrogenase. researchgate.netacs.orgacs.org Imine reductases (IREDs) are particularly useful biocatalysts for the stereoselective reduction of cyclic imines, a critical step in dihydropinidine synthesis. acs.orgsci-hub.se The stereochemical outcome of IRED-catalyzed reductions can be influenced by the configuration of the imine substrate and the specific IRED enzyme used. acs.org

Data Table: Examples of Chemoenzymatic Synthesis Approaches

| Starting Material | Key Biocatalytic Step | Enzymes Used | Overall Yield | Stereoisomeric Purity (>ee, >de) | Reference |

| 1,5-diketone | Stereoselective monoamination | ω-transaminases | Not specified | Excellent | nih.gov |

| Nonane-2,6-dione | One-pot cascade biotransformation | Transaminase, Imine Reductase, Alcohol Dehydrogenase | 57% | >99% | researchgate.netacs.orgacs.org |

This table highlights the increasing role of biocatalysis in achieving efficient and highly stereoselective syntheses of dihydropinidine.

Application of ω-Transaminases in Stereoselective Amination

ω-Transaminases (ω-TAs) are a class of pyridoxal-5′-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor, producing a new amine and a carbonyl byproduct. nih.govmdpi.com This enzymatic transformation is highly valuable for the stereoselective synthesis of chiral amines, including those found in piperidine rings. nih.govmdpi.comresearchgate.net

In the context of dihydropinidine synthesis, ω-TAs can be employed for the stereoselective amination of diketone precursors. researchgate.netnih.govacs.org For example, a chemo-enzymatic route to dihydropinidine has utilized a transaminase for the conversion of a diketone into an imine intermediate. researchgate.netacs.org The stereoselectivity of the amination reaction is dependent on the specific ω-transaminase used and the reaction conditions, including the co-solvent. researchgate.net The unfavorable reaction equilibrium often associated with transamination can be shifted towards product formation by removing the carbonyl byproduct, for instance, by using an auxiliary enzyme like lactate (B86563) dehydrogenase (LDH) when alanine (B10760859) is used as the amino donor. nih.govresearchgate.net

Imine Reductase-Catalyzed Transformations

Imine reductases (IREDs) are enzymes that catalyze the stereoselective reduction of cyclic imines to the corresponding amines, typically utilizing NADPH as a cofactor. chemrxiv.orgacs.org IREDs play a crucial role in the biocatalytic synthesis of saturated N-heterocycles, including piperidines like dihydropinidine. chemrxiv.orgnih.gov

IREDs have been successfully applied in the synthesis of dihydropinidine by reducing the imine intermediate formed from the transamination of a diketone. researchgate.netacs.org This step is critical for setting the stereochemistry of the piperidine ring. researchgate.netacs.org Studies have shown that IRED-catalyzed reduction of 2,6-disubstituted piperideines can proceed with moderate to high cis-selectivity, although the diastereoselectivity can vary depending on the specific IRED employed. researchgate.netacs.org The identification of suitable IREDs is essential for accessing specific stereoisomers of dihydropinidine in high optical purity. researchgate.netacs.org

Yeast-Mediated Bioreductions for Enantiomer Production

Whole-cell biocatalysts, such as yeast, can be employed for the stereoselective reduction of carbonyl compounds, offering an environmentally benign approach to the synthesis of chiral intermediates. mdpi.comnih.gov Yeast-mediated bioreductions have been explored for the production of enantiomerically enriched compounds that can serve as precursors for dihydropinidine synthesis.

While direct yeast-mediated synthesis of dihydropinidine is less commonly reported compared to isolated enzymes, yeast can be used to reduce functionalized ketones or other cyclic precursors stereoselectively, providing chiral building blocks for subsequent cyclization or amination steps. mdpi.comnih.gov The stereoselectivity of yeast reductions can be influenced by the yeast strain and the reaction conditions. mdpi.comnih.gov

Concurrent Multienzyme Catalysis and Cascade Biotransformations

A notable example in dihydropinidine synthesis is a one-pot cascade biotransformation that converts a diketone into dihydropinidine using a combination of a transaminase, an imine reductase, and an alcohol dehydrogenase. acs.orgresearchgate.netacs.org This concurrent catalysis enables high yields and excellent regio- and stereoselectivities, eliminating the need for chromatographic purification of intermediates. acs.orgresearchgate.net The efficiency of such cascades relies on the compatibility of the enzymes and their optimal reaction conditions. chemrxiv.orgnih.gov

An example of a concurrent multienzyme cascade for dihydropinidine synthesis:

| Enzyme | Role in Cascade | Substrate | Product |

| Transaminase | Stereoselective amination | Diketone | Imine |

| Imine Reductase | Stereoselective imine reduction | Imine | Piperidine |

| Alcohol Dehydrogenase | (Potential) Cofactor regeneration or side reaction management | - | - |

Regioselective Methodologies in Piperidine Ring Construction

Regioselectivity is crucial in the construction of the piperidine ring to ensure that the cyclization or functionalization occurs at the desired positions, leading to the correct substitution pattern of dihydropinidine. Various chemical and biocatalytic strategies have been developed to control regioselectivity in piperidine synthesis. nih.govresearchgate.netresearchgate.net

Enzymatic methods, such as the use of specific transaminases, can offer high regioselectivity in the amination of diketones, directing the amino group to a specific carbonyl carbon. nih.govresearchgate.net This regiocontrol is essential for forming the correct cyclic imine precursor for dihydropinidine. researchgate.netacs.orgresearchgate.net

Chemical approaches to regioselective piperidine ring construction include intramolecular cyclization reactions of appropriately functionalized acyclic precursors. nih.govresearchgate.net The choice of reaction conditions, catalysts, and protecting groups can influence the regiochemical outcome of these cyclizations. nih.govd-nb.info For instance, intramolecular cyclization/reduction cascades of halogenated amides have been reported for piperidine synthesis with control over regiochemistry. nih.gov Metal-catalyzed cyclizations, such as those involving transition metals, can also provide regioselective routes to piperidines. nih.govsnnu.edu.cn

Desymmetrization Strategies in Piperidine Synthesis

Desymmetrization is a powerful strategy for synthesizing chiral compounds from achiral or meso prochiral precursors by selectively transforming one of the enantiotopic functional groups or faces. nih.govacs.org In the context of piperidine synthesis, desymmetrization can be applied to create chiral piperidine derivatives, including those related to dihydropinidine. acs.orgsci-hub.se

Enzymatic desymmetrization, often employing lipases or other hydrolases, has been successfully used for the synthesis of chiral 2,6-disubstituted piperidines. acs.org For example, the enzymatic desymmetrization of meso-cis-2,6-disubstituted piperidines with enzymes like Aspergillus niger lipase (B570770) (ANL) can yield enantiomerically enriched products. acs.org This approach relies on the enzyme's ability to selectively catalyze the reaction at one of the two enantiotopic centers. acs.org

Chemical desymmetrization strategies can involve the use of chiral catalysts or reagents to selectively react with one part of a prochiral molecule. nih.gov Examples include asymmetric catalytic reactions that introduce chirality into a symmetric or prochiral piperidine precursor or intermediate. nih.govsnnu.edu.cn

An example of enzymatic desymmetrization in piperidine synthesis:

| Enzyme | Substrate Type | Outcome | Enantioselectivity (ee) |

| Aspergillus niger lipase | meso-cis-2,6-substituted piperidines | Enantiomerically enriched piperidines | ≥ 98% acs.org |

This enzymatic desymmetrization provides a route to chiral 2,6-disubstituted piperidines with high enantiomeric purity, which can be valuable intermediates for the synthesis of alkaloids like (+)-dihydropinidine. acs.org

Biological Activities and Mechanistic Investigations of + Dihydropinidine

Antifeedant Activity Studies

Research has demonstrated the efficacy of (+)-dihydropinidine as an antifeedant, primarily against herbivorous insects that pose significant threats to forestry. diva-portal.orgacs.org

Efficacy Against Insect Herbivores (e.g., Hylobius abietis)

The large pine weevil, Hylobius abietis, is a major pest in European and Asian coniferous forests, causing substantial economic losses by feeding on the bark and cambium of young trees. diva-portal.orgacs.org (+)-Dihydropinidine has shown promising antifeedant activity against H. abietis. acs.org Studies, including field tests, have indicated that the antifeedant activity of (±)-dihydropinidine can be comparable to that of the insecticide cypermethrin, which was previously used for seedling protection. diva-portal.org Interestingly, laboratory micro-feeding assays testing the enantiomers of dihydropinidine found no significant difference in antifeedant activity between them. diva-portal.org The compound has also been explored for use in latex-based coatings to protect seedlings from this pest. thieme-connect.comgu.seresearchgate.net

Mechanistic Basis of Antifeedant Action

Antifeedants function by deterring insects from feeding, either through taste or smell, without necessarily killing the insect directly. diva-portal.org The feeding inhibition can result from the compound acting on gustatory or olfactory receptors in the insect. diva-portal.org While the specific mechanism of action for (+)-dihydropinidine's antifeedant effect against H. abietis is not explicitly detailed in the provided search results, antifeedant mechanisms generally involve interfering with the insect's sensory perception of food, making it unpalatable. journalspress.comsemanticscholar.orgslideshare.net Some antifeedants are known to act directly on taste cells or potentially by affecting neurotransmitter systems like the γ-aminobutyric acid (GABA) system. semanticscholar.org Further research would be needed to elucidate the precise molecular targets and pathways through which (+)-dihydropinidine exerts its antifeedant effects in insect herbivores.

Antimicrobial Properties and Underlying Mechanisms

In addition to its antifeedant properties, (+)-dihydropinidine and its epimer, epidihydropinidine (B1243738), have demonstrated antimicrobial activities against a range of bacteria and fungi. scientia.globaluef.fi

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Bacteria

(±)-Epidihydropinidine, which is structurally related to (+)-dihydropinidine, has shown broad-spectrum antibacterial activity. uef.fi It has exhibited growth inhibitory effects against all tested bacterial strains in some investigations, including both Gram-positive and Gram-negative bacteria. uef.fi Notably, (±)-epidihydropinidine demonstrated low Minimum Inhibitory Concentration (MIC) values against Pseudomonas aeruginosa, Enterococcus faecalis, Staphylococcus aureus, and Bacillus cereus. uef.fi The MIC value against P. aeruginosa was reported as low as 5.37 µg/mL, which was found to be comparable to that of the antibiotic Tomopenem in a 2017 study. uef.fi It was also reported to be nearly three times more active than tetracycline (B611298) against P. aeruginosa and E. faecalis. uef.fi

While the provided information specifically details the activity of (±)-epidihydropinidine, the close structural relationship to (+)-dihydropinidine suggests potential for similar antibacterial properties. Studies on other dihydropyrimidine (B8664642) derivatives have also indicated significant inhibitory activity against pathogenic bacteria, with some showing higher activity against Gram-negative microorganisms, potentially due to their lipophilic character. nih.govnih.govmedcraveonline.comjapsonline.com

Table 1: Antibacterial Activity of (±)-Epidihydropinidine (Example Data)

| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |

| Pseudomonas aeruginosa | Negative | 5.37 | >43 |

| Enterococcus faecalis | Positive | 5.37 | >43 |

| Staphylococcus aureus | Positive | 10.75 | >43 |

| Bacillus cereus | Positive | 10.75 | >43 |

| Salmonella enterica | Negative | 43 | 43 |

Note: Data compiled from search result uef.fi. MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Values are illustrative based on the provided text and may vary depending on experimental conditions.

Antifungal Efficacy

(±)-Epidihydropinidine has also demonstrated antifungal efficacy. uef.fi It showed growth inhibitory effects against tested fungal strains, including Candida albicans and Candida glabrata, with low MIC values (5.37 µg/mL). uef.fi Fungicidal effects were observed against C. albicans and C. glabrata at a concentration of 43 µg/mL. uef.fi The activity against Candida species is particularly notable given the increasing resistance of C. albicans to common antifungal drugs. uef.fi Compared to other antifungal compounds like haloxylines, (±)-epidihydropinidine was found to be significantly more effective against C. albicans and C. glabrata. uef.fi

Table 2: Antifungal Activity of (±)-Epidihydropinidine (Example Data)

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

| Candida albicans | 5.37 | 43 |

| Candida glabrata | 5.37 | 43 |

Note: Data compiled from search result uef.fi. MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Values are illustrative based on the provided text and may vary depending on experimental conditions.

Role in Plant Defensive Secondary Metabolism

(+)-Dihydropinidine is recognized as a plant secondary metabolite, a class of organic compounds not directly involved in primary growth and development but crucial for plant survival through interactions with the environment, including defense against herbivores and pathogens. nih.govcore.ac.ukthieme-connect.com Secondary metabolites contribute to plant defense through various mechanisms, such as acting as deterrents, toxins, or possessing antimicrobial properties. Alkaloids, the class of nitrogen-containing compounds to which dihydropinidine belongs, are well-known for their toxic effects on herbivores, serving as potent feeding deterrents. nih.gov

Structure Activity Relationship Sar Studies and Analog Design

Design and Synthesis of Dihydropinidine Analogs and Derivatives

The core structure of dihydropinidine, a 2,6-disubstituted piperidine (B6355638) ring, serves as a versatile scaffold for the generation of analogs. Synthetic strategies, particularly chemoenzymatic approaches, have been pivotal in creating not only the natural product but also its stereoisomers and other derivatives. These methods offer precise control over the stereochemistry at the C-2 and C-6 positions, which is crucial for studying structure-activity relationships.

Key analogs that have been synthesized to probe the structural requirements for activity include:

Enantiomers: The synthesis of both (+)-dihydropinidine and its mirror image, (–)-dihydropinidine, has been achieved. This is often accomplished using stereocomplementary enzymes, such as different amine transaminases, which can produce either enantiomer of a key imine intermediate from a common diketone precursor. acs.orgacs.org

Diastereomers (e.g., epi-Dihydropinidine): The trans-diastereomer of dihydropinidine, known as epi-dihydropinidine, has been synthesized. The stereochemical outcome of the synthesis can be directed by the choice of reducing agent used on the Δ1-piperideine intermediate. While catalytic hydrogenation typically yields the cis product (dihydropinidine), using reducing agents like lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid such as triethylaluminium (Et₃Al) can favor the formation of the trans isomer. researchgate.netuni-graz.at Certain imine reductases (IREDs) have also been shown to produce varying ratios of cis to trans products. acs.org

Oxidized Analogs (e.g., Pinidinone): Analogs where the alkyl side chain is modified, such as the ketone derivative pinidinone, have also been synthesized and isolated from natural sources. researchgate.net The synthesis of these compounds allows for investigation into the importance of the side chain's structure and oxidation state.

Homologs (e.g., Isosolenopsin): The synthesis of related 2,6-disubstituted piperidine alkaloids with different alkyl side chains, such as isosolenopsin, has been used to demonstrate the flexibility of synthetic routes and provides compounds for comparative biological evaluation.

These synthetic efforts provide a crucial toolkit of closely related molecules, enabling a systematic investigation into how specific structural modifications impact biological function.

Influence of Stereochemistry on Biological Activity Profiles

While synthetic methods to access all four stereoisomers—(+)- and (–)-dihydropinidine (cis) and (+)- and (–)-epi-dihydropinidine (trans)—have been developed, comprehensive studies directly comparing the antifeedant activity of each isomer are not extensively detailed in the available literature. jst.go.jp However, the critical role of stereochemistry in pharmacology suggests that the different isomers likely possess distinct activity profiles. researchgate.net

Insight into the potential influence of stereochemistry can be drawn from structurally similar 2,6-disubstituted piperidine alkaloids, such as the ant venom compounds solenopsin (B1210030) A (trans) and isosolenopsin A (cis). These compounds were evaluated as inhibitors of the nicotinic acetylcholine (B1216132) receptor (nAChR)-gated ion channel. In this specific assay, both the cis and trans isomers showed potent and remarkably similar inhibitory activity, suggesting that for this particular biological target, the orientation of the side chains had a minimal impact. This finding highlights that the degree to which stereochemistry influences activity can be target-dependent. Whether a similar lack of stereodiscrimination exists for the antifeedant activity of dihydropinidine isomers remains an area for further investigation.

| Compound | Stereochemistry | Target | Activity (Ki) |

| Solenopsin A | trans | nAChR Ion Channel | 0.16 µM |

| Isosolenopsin A | cis | nAChR Ion Channel | 0.24 µM |

This table presents data for structurally related solenopsin alkaloids to illustrate a case where cis/trans isomerism had a minimal effect on activity at a specific target. Data for dihydropinidine isomers is not available.

Mechanistic Insights Derived from Structure-Activity Correlations

While detailed quantitative structure-activity relationship (QSAR) studies for a wide range of dihydropinidine analogs are limited, mechanistic hypotheses can be formulated based on its structure and the biological activity of related compounds. The potent activity of the related solenopsin alkaloids at nicotinic acetylcholine receptors (nAChRs) suggests that nAChRs may be a plausible target for dihydropinidine as well. If this is the case, the structure of dihydropinidine contains key features that would be essential for such an interaction:

The Piperidine Nitrogen: The basic nitrogen atom in the piperidine ring is a critical pharmacophoric element. In a physiological environment, this nitrogen would be protonated, allowing it to form a key ionic bond with an anionic residue (such as aspartate or glutamate) in the binding pocket of a receptor like the nAChR.

The 2,6-Alkyl Substituents: The methyl and propyl groups at the C-2 and C-6 positions, along with their cis orientation, define the molecule's three-dimensional shape. These hydrophobic side chains would engage with nonpolar pockets within the receptor binding site, contributing to binding affinity through van der Waals interactions. The size, length, and stereochemistry of these groups would be expected to influence receptor subtype selectivity and the potency of the interaction.

Conformational Rigidity: The piperidine ring exists in a relatively stable chair conformation. The presence of the two equatorial substituents in the cis isomer locks the ring into a specific conformation, reducing the entropic penalty upon binding to a receptor and potentially enhancing affinity compared to more flexible molecules.

Based on this hypothetical mechanism, the antifeedant activity of dihydropinidine could arise from its ability to block nAChRs in the insect's nervous system, disrupting neurotransmission and leading to feeding aversion. To confirm this, further studies are needed to establish a direct binding affinity of dihydropinidine and its stereoisomers to various nAChR subtypes and correlate these binding affinities with their observed antifeedant effects.

Analytical Methods for Research Investigations of + Dihydropinidine

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for separating (+)-Dihydropinidine from complex mixtures and for its subsequent identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Alkaloid Profiling

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds, including alkaloids like (+)-Dihydropinidine. It couples the separation power of gas chromatography with the identification capabilities of mass spectrometry. GC-MS has been employed in the analysis of reactions involving the synthesis of dihydropinidine, allowing for the determination of conversion rates and diastereomeric ratios acs.orgresearchgate.netsci-hub.se. The technique can reveal the presence of compounds based on their retention times and characteristic mass fragmentation patterns. For instance, GC-MS analysis in one study showed an apparent molecular ion of m/z = 153 for a side product in a reaction related to dihydropinidine synthesis acs.org. The relative concentration of this side product was observed to increase when samples were stored for several hours prior to analysis acs.org. GC-MS chromatograms have been used to visualize the product mixture of reactions aimed at synthesizing dihydropinidine precursors acs.org. In the broader context of alkaloid analysis, GC-MS is valuable for profiling the alkaloid content of samples. While not specifically focused on dihydropinidine, matrix effects in GC-MS analysis of pesticide residues in herbal matrices highlight potential challenges that could be relevant when analyzing alkaloids from plant sources analchemres.org.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

LC-MS/MS is a powerful technique for the quantitative analysis of compounds, offering high sensitivity and selectivity, particularly for less volatile or thermally labile substances. This method is increasingly important for the quantitation of drugs and their metabolites in biological matrices nih.govnih.govnih.gov. LC-MS methods have been used to quantify alkaloids in biological samples, such as bovine serum mdpi.com. The technique involves the separation of analytes by liquid chromatography followed by detection and quantification using tandem mass spectrometry. LC-MS/MS is applicable for analyzing a wide range of analytes, including highly polar compounds jfda-online.com. The analysis of highly polar pesticides in food by LC-MS/MS, for example, involves various sample preparation methods like QuPPe, dSPE, SPE, and QuEChERS, illustrating the need for appropriate sample handling depending on the matrix and analyte properties jfda-online.com.

Advanced Spectroscopic Approaches for Structural Elucidation in Synthetic and Biosynthetic Studies

Spectroscopic methods provide detailed information about the structure of (+)-Dihydropinidine, which is essential for confirming its identity and characterizing products in synthetic and biosynthetic investigations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structural elucidation. Studies related to dihydropinidine synthesis have utilized 1H, 13C, COSY (Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) NMR experiments to determine the structure of reaction products and byproducts acs.org. These techniques provide information about the types of atoms present, their chemical environment, and their connectivity within the molecule. For instance, NMR spectra were recorded to identify a side product isolated from a preparative-scale transamination reaction acs.org.

Infrared (IR) spectroscopy is another valuable tool for identifying functional groups present in a molecule. While not specifically detailed for (+)-Dihydropinidine in the provided snippets, IR spectroscopy is generally used in conjunction with NMR and mass spectrometry to confirm the structure of synthesized organic compounds, including dihydropyridine (B1217469) derivatives ijrcs.orgscielo.br. IR spectra provide information about the vibrational modes of a molecule, which are characteristic of specific chemical bonds and functional groups orgchemboulder.combnmv.ac.inlibretexts.org.

Mass spectrometry, in addition to its role in GC-MS and LC-MS/MS for identification and quantification, also contributes to structural elucidation by providing the molecular weight and fragmentation pattern of the analyte. This information helps in confirming the molecular formula and provides clues about the compound's structure.

Sample Preparation and Matrix Effects in Biological Research

Analyzing (+)-Dihydropinidine in biological matrices presents challenges due to the complexity of these samples. Effective sample preparation is crucial to isolate the analyte and remove interfering substances.

Sample preparation is considered a critical step in bioanalysis xjtu.edu.cnrsc.org. Its primary goal is to purify the sample and selectively extract the target analytes from other components present in the biological matrix, such as proteins, lipids, and salts xjtu.edu.cnmdpi.com. Various techniques are employed for this purpose, including protein precipitation, liquid-liquid extraction, and solid-phase extraction xjtu.edu.cnrsc.orgmdpi.comchromatographyonline.com. The choice of sample preparation method depends on the properties of the analyte and the matrix.

Matrix effects are a significant concern in the analysis of biological samples, particularly when using mass spectrometry analchemres.orgchromatographyonline.combataviabiosciences.comchromatographyonline.comnih.gov. A matrix effect is defined as the combined effect of all sample components other than the analyte on the measurement of the analyte quantity chromatographyonline.comiupac.org. These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification analchemres.orgbataviabiosciences.com. Ion suppression is a common matrix effect observed in LC-MS/MS, often caused by endogenous compounds like phospholipids (B1166683) chromatographyonline.com.

Evaluating matrix effects is important to ensure the accuracy and precision of analytical results bataviabiosciences.com. Strategies to mitigate matrix effects include optimizing sample preparation procedures to remove interfering substances and using matrix-matched calibration standards or internal standards to compensate for the matrix's influence on the analyte signal analchemres.orgbataviabiosciences.comchromatographyonline.com. The complexity of the matrix can strongly influence the extent of matrix effects analchemres.org.

Future Research Directions and Translational Perspectives

Further Elucidation of Biosynthetic Pathways and Enzymatic Mechanisms

Understanding the complete biosynthetic pathway of (+)-Dihydropinidine in organisms that naturally produce it, such as spruce trees and ladybird beetles, remains a critical area for future research. This involves identifying the specific genes and enzymes involved in each step of the synthesis. Research into enzymatic mechanisms can reveal how these biological catalysts achieve the high regio- and stereoselectivity observed in natural product synthesis. researchgate.netacs.org For instance, studies on imine reductases (IREDs) have shown their ability to stereoselectively reduce cyclic imines, a key step in some chemo-enzymatic synthesis routes of dihydropinidine. acs.org Further research into these natural enzymatic processes could provide valuable insights for developing biomimetic synthetic routes or utilizing enzymes in biocatalysis for more sustainable production. researchgate.netacs.orgrsc.orgresearchgate.net Exploring the structural biology of these enzymes, potentially through techniques like X-ray crystallography, could illuminate how they bind substrates and catalyze reactions with such efficiency and specificity. stanford.edu

Development of Novel and Efficient Synthetic Methodologies

Table 1: Comparison of Selected Chemo-enzymatic Synthesis Approaches to (+)-Dihydropinidine

| Approach Type | Key Steps | Scalability | Stereoselectivity | Overall Yield | Reference |

| Chemo-enzymatic | Biocatalytic monoamination, catalytic hydrogenation | Limited | High | Not specified | acs.org |

| Chemo-enzymatic | Michael addition (Lewis acid-catalyzed), biocatalytic dealkoxycarbonylation (PLE), concurrent one-pot biotransformation (transaminase, IRED, alcohol dehydrogenase) | Multi-gram | Excellent (>99% ee and de) | 57% | researchgate.netacs.org |

Potential Applications in Ecologically Sustainable Pest Management Strategies

The promising antifeedant activity of (+)-Dihydropinidine suggests its potential for application in ecologically sustainable pest management. researchgate.netacs.orgacs.org Future research should explore its efficacy against a wider range of agricultural and forestry pests. Studies are needed to determine optimal application methods, formulations, and concentrations for effective pest control in various agricultural and natural settings. Research should also assess its environmental impact, including its persistence in the environment and potential effects on non-target organisms, such as beneficial insects and pollinators. frontiersin.orgcabidigitallibrary.orgmdpi.comresearchgate.netscirp.orgusda.gov Investigating the potential for pests to develop resistance to (+)-Dihydropinidine and developing strategies to mitigate resistance development are crucial for its long-term sustainability as a pest management tool. mdpi.com Integrating the use of (+)-Dihydropinidine into broader integrated pest management (IPM) programs, which combine various control methods, represents a key translational perspective. researchgate.netusda.govcore.ac.uk

Q & A

Q. What are the key synthetic pathways for (+)-Dihydropinidine, and how do reaction conditions influence stereochemical outcomes?

(+)-Dihydropinidine, a 2,6-dialkylpiperidine alkaloid, is synthesized via stereocontrolled methods such as the 1-acyldihydropyridine intermediate approach . Critical factors include solvent polarity, temperature, and catalyst selection (e.g., chiral auxiliaries for enantiomeric control). For example, Comins and Weglarz demonstrated that cis-2,6-dialkylpiperidines are favored under low-temperature conditions with nonpolar solvents, while trans-isomers require polar aprotic solvents and radical cyclization . Methodological rigor involves verifying stereochemistry via X-ray crystallography or NMR-based NOE experiments.

Q. How can researchers validate the purity and structural identity of (+)-Dihydropinidine?

Analytical validation requires a combination of techniques:

- Chromatography : HPLC with chiral columns to resolve enantiomers .

- Spectroscopy : H/C NMR for functional group analysis and 2D techniques (COSY, HSQC) for connectivity .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula . Purity should exceed 95% (validated via GC-MS or HPLC-UV) to ensure reproducibility in pharmacological assays .

Q. What are the primary pharmacological targets of (+)-Dihydropinidine, and how are binding assays designed?

(+)-Dihydropinidine interacts with NMDA receptors and nicotinic acetylcholine receptors (nAChRs) due to its structural similarity to other piperidine alkaloids . Competitive binding assays using radiolabeled ligands (e.g., H-MK-801 for NMDA) are standard. Key parameters include:

- Incubation time : 30–60 minutes to reach equilibrium.

- Negative controls : Excess unlabeled ligand to quantify nonspecific binding.

- Data normalization : IC values calculated via nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can contradictory data on (+)-Dihydropinidine’s efficacy across in vitro and in vivo models be resolved?

Discrepancies often arise from differences in bioavailability, metabolic stability, or tissue-specific receptor expression. Strategies include:

- Pharmacokinetic profiling : LC-MS/MS to measure plasma and tissue concentrations over time .

- Metabolite identification : Hepatic microsome assays to detect active/inactive metabolites .

- Species-specific receptor cloning : Transfecting human receptors into animal models to isolate confounding variables . Cross-validation with structurally analogous compounds (e.g., solenopsin A) is recommended .

Q. What experimental designs optimize the enantiomeric resolution of (+)-Dihydropinidine for structure-activity relationship (SAR) studies?

Enantioselective synthesis via enzymatic routes (e.g., lipase-mediated kinetic resolution) achieves >99% ee . Chênevert and Dickman’s method uses Candida antarctica lipase B with vinyl acetate as an acyl donor, yielding enantiopure cis-2,6-disubstituted piperidines . For SAR, parallel synthesis of analogs with varying alkyl chains (C3–C6) and comparative IC profiling is critical .

Q. How should researchers address uncertainties in computational docking models predicting (+)-Dihydropinidine’s binding mode?

Limitations in force field accuracy or solvation effects necessitate:

- Multi-algorithm validation : Compare AutoDock Vina, Glide, and MOE docking scores .

- Molecular dynamics (MD) simulations : 100-ns trajectories to assess binding stability under physiological conditions .

- Mutagenesis studies : Ala-scanning of receptor residues to confirm predicted interaction hotspots .

Methodological Guidance

What frameworks are suitable for formulating hypothesis-driven research questions on (+)-Dihydropinidine?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) . Example:

Q. How should researchers document experimental protocols to ensure reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Primary data : Include NMR spectra, HPLC chromatograms, and crystallographic CIF files in supplementary materials .

- Step-by-step synthesis : Specify stoichiometry, reaction time, and purification methods (e.g., column chromatography gradients) .

- Negative results : Report failed reactions or inactive analogs to prevent redundant efforts .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in (+)-Dihydropinidine studies?

Use nonlinear regression (e.g., sigmoidal dose-response curve) to calculate EC/IC with 95% confidence intervals . For multi-group comparisons, apply ANOVA with post-hoc Tukey tests. Report effect sizes (Cohen’s d) and power analysis (G*Power) to justify sample sizes .

Q. How can researchers reconcile conflicting literature on (+)-Dihydropinidine’s toxicity profile?

Conduct a scoping review using Arksey and O’Malley’s framework:

- Stage 1 : Identify studies via PubMed/Scopus using keywords (dihydropinidine, toxicity, LD50).

- Stage 2 : Chart data by model organism, dose, and endpoint (e.g., hepatotoxicity vs. neurotoxicity) .

- Stage 3 : Consult domain experts to contextualize discrepancies (e.g., interspecies metabolic differences) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.